1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine
CAS No.: 78628-61-2
Cat. No.: VC8295088
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78628-61-2 |
|---|---|
| Molecular Formula | C10H11NS |
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | 1-(1-benzothiophen-3-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C10H11NS/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 |
| Standard InChI Key | YVCORDOYWODTNX-UHFFFAOYSA-N |
| SMILES | CNCC1=CSC2=CC=CC=C21 |
| Canonical SMILES | CNCC1=CSC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Physicochemical Characteristics
1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine consists of a benzo[b]thiophene scaffold—a bicyclic system combining benzene and thiophene rings—linked to an N-methylmethanamine group. The compound’s aromaticity arises from the conjugated π-system of the fused rings, which may influence its electronic properties and intermolecular interactions . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.27 g/mol |
| CAS Registry Number | 78628-61-2 |
| Appearance | Not explicitly reported |
| Melting/Boiling Points | Data unavailable |
The absence of detailed thermodynamic data underscores the compound’s status as a research chemical with limited commercial or industrial applications .
Structural Analogues and Heterocyclic Context
Benzo[b]thiophene derivatives are structurally related to benzofuran and indole systems, which are prevalent in pharmaceuticals and agrochemicals. The substitution pattern at the 3-position of the benzo[b]thiophene core distinguishes this compound from analogues such as 2-(benzo[b]thiophen-3-yl)-N,N-dimethylethanamine, which features a dimethylamine side chain. Such structural variations modulate electronic properties and binding affinities toward biological targets .
Synthesis and Reaction Pathways
Challenges in Optimization
The steric hindrance imposed by the methyl group on the amine moiety and the electron-withdrawing nature of the thiophene sulfur atom may complicate reaction kinetics. Solvent selection and temperature control are critical to minimizing side products, as evidenced by syntheses of related triazepine derivatives .
Biological Activity and Mechanistic Insights
Mechanisms of Action
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Anticancer Activity: Analogous compounds induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. The thiophene ring may intercalate DNA or inhibit topoisomerases, though empirical validation is needed .
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Antimicrobial Effects: Sulfur-containing heterocycles often disrupt microbial cell membranes or enzyme function. The amine group’s basicity could facilitate interactions with bacterial efflux pumps .
Applications and Industrial Relevance
Current Uses
1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine is strictly designated for laboratory research, with no approved therapeutic or industrial applications . Its primary utility lies in:
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Medicinal Chemistry: Serving as a building block for novel heterocyclic compounds.
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Materials Science: Investigating conductive polymers or organic semiconductors due to its aromatic system.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing |
| Serious Eye Irritation | H319 | Use eye protection |
Emergency Procedures
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Skin Contact: Wash immediately with soap and water; remove contaminated clothing.
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Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention if irritation persists .
Comparative Analysis with Related Compounds
Structural and Functional Analogues
The absence of a triazepine ring in 1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine limits direct comparison with psychotropic derivatives but highlights the role of heterocyclic diversity in bioactivity .
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